![molecular formula C17H15Cl2NO3S B2695756 N-[2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl]-4-methyl-benzamide CAS No. 301158-42-9](/img/structure/B2695756.png)

N-[2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl]-4-methyl-benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

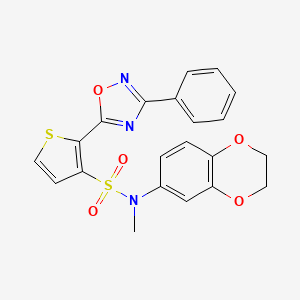

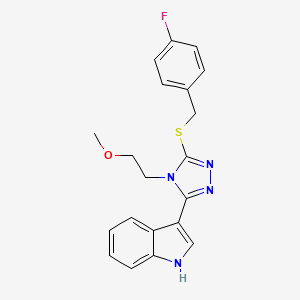

“N-[2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl]-4-methyl-benzamide” is a chemical compound with the molecular formula C16H15Cl2NO3S . It has a molecular weight of 372.273 .

Chemical Reactions Analysis

While specific reactions involving “N-[2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl]-4-methyl-benzamide” are not detailed in the search results, compounds with similar structures often undergo reactions such as electrophilic aromatic substitution .Scientific Research Applications

Modification of Polystyrene Properties

The modification of polystyrene (PS) through grafting is a significant application area. PS, known for its good mechanical properties, has a relatively inert and hydrophobic surface. A study by Aggour (2004) explored the hydrophilization of the PS surface through grafting with N-vinylcarboxamido-2-methylpropane sulfonic acid (VCMP) using benzoyl peroxide as an initiator. This modification aims to enhance the initial rate of polymerization and percentage of grafting by varying the temperature and concentration of the initiator, PS, and VCMP. The grafted PS shows improved characteristics, such as thermal stability and hydrophilicity, making it suitable for a wide range of applications in materials science (Aggour, 2004).

Synthesis of Reactive Dyes with Anti-bacterial and Insect-repellent Properties

Another application is the synthesis of novel reactive dyes combining the anti-bacterial activities of sulfonamides with the insect-repellent properties of N,N-Diethyl-m-toluamide (DEET). Mokhtari et al. (2014) designed and synthesized azo reactive dyes by coupling diazoniom salts of sulfonamides with a coupling component containing DEET. These dyes exhibit both anti-bacterial and insect-repellent activities, showcasing a multifunctional approach that could benefit textiles and related materials by providing dual functionalities (Mokhtari, A. Shams‐Nateri, & Parnian Ferdosi, 2014).

Safety and Hazards

properties

IUPAC Name |

N-[2,2-dichloro-1-(4-methylphenyl)sulfonylethenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO3S/c1-11-3-7-13(8-4-11)16(21)20-17(15(18)19)24(22,23)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLMQXKBXQKTRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2-Dichloro-1-(toluene-4-sulfonyl)-vinyl]-4-methyl-benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)

![ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2695681.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2695682.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2695683.png)

![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2695684.png)

![(3,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2695685.png)

![2,5-dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2695687.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-(2-methoxyethyl)-8-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2695690.png)